molecular formula C12H15NO2 B1322640 2-Butoxy-3-methoxybenzonitrile CAS No. 80364-97-2

2-Butoxy-3-methoxybenzonitrile

Cat. No.: B1322640
CAS No.: 80364-97-2
M. Wt: 205.25 g/mol
InChI Key: MRZMUUMHUHGPNW-UHFFFAOYSA-N
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Description

2-Butoxy-3-methoxybenzonitrile is an organic compound with the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol . It is characterized by the presence of a butoxy group and a methoxy group attached to a benzonitrile core. This compound is used in various chemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-3-methoxybenzonitrile typically involves the reaction of 3-methoxybenzonitrile with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:

3-Methoxybenzonitrile+Butyl BromideK2CO3,DMFThis compound\text{3-Methoxybenzonitrile} + \text{Butyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 3-Methoxybenzonitrile+Butyl BromideK2​CO3​,DMF​this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-3-methoxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine using reagents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The methoxy and butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) for nucleophilic substitution.

Major Products Formed

    Oxidation: 2-Butoxy-3-methoxybenzoic acid.

    Reduction: 2-Butoxy-3-methoxybenzylamine.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

2-Butoxy-3-methoxybenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butoxy-3-methoxybenzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The butoxy and methoxy groups can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Similar Compounds

    2-Butoxybenzonitrile: Lacks the methoxy group, resulting in different chemical and biological properties.

    3-Methoxybenzonitrile: Lacks the butoxy group, affecting its reactivity and applications.

    2-Methoxybenzonitrile: Similar structure but with different substitution patterns, leading to distinct properties.

Uniqueness

2-Butoxy-3-methoxybenzonitrile is unique due to the presence of both butoxy and methoxy groups on the benzonitrile core. This combination imparts specific chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-butoxy-3-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-3-4-8-15-12-10(9-13)6-5-7-11(12)14-2/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZMUUMHUHGPNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC=C1OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627569
Record name 2-Butoxy-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80364-97-2
Record name 2-Butoxy-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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